1,4-Dideoxy-1,4-iminomannitol
Overview
Description
1,4-Dideoxy-1,4-imino-D-arabinitol is a naturally occurring pyrrolidine alkaloid . It is known to be a potent inhibitor of Golgi α-mannosidase II (GMII, E.C.3.2.1.114) with minimal off-target effects on phylogenetically-related lysosomal α-mannosidase (LMan, E.C.3.2.1.24) .
Synthesis Analysis
N-Substituted derivatives of 1,4-Dideoxy-1,4-iminomannitol (DIM), the pyrrolidine core of swainsonine, have been synthesized efficiently and stereoselectively from D-mannose with 2,3:5,6-di-O-isopropylidene DIM (10) as a key intermediate . These N-substituted derivatives include N-alkylated, N-alkenylated, N-hydroxyalkylated and N-aralkylated DIMs with the carbon number of the alkyl chain ranging from one to nine .Molecular Structure Analysis
The molecular formula of this compound is C6H13NO4 . The roles of the amino group incorporated in the ring of the imino-D-lyxitol inhibitors and some ionizable amino acids of Golgi-type and lysosomal-type enzymes were explained in connection with the observed inhibitory properties .Chemical Reactions Analysis
The α-mannosidase inhibitor 1,4-dideoxy-1,4-imino-D-mannitol (DIM) as well as amino analogues of DIM and of deoxy-manno-nojirimycin, respectively, have been prepared using a diastereoselective nitroaldol addition as the key step .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are complex due to the complicated structural and chemical properties of their active sites .Scientific Research Applications
Inhibitory Properties and Synthesis
- Synthesis and Inhibitory Properties : 1,4-Dideoxy-1,4-imino-D-talitol, synthesized from D-mannose, is a specific and competitive inhibitor of human liver α-mannosidase and blocks lysosomal catabolism of asparagine-linked glycans of glycoproteins (Fleet et al., 1988).
Enzyme Inhibition
- α-Galactosidase and α-Glucosidase Inhibition : 1,4-Dideoxy-1,4-imino-D-lyxitol and 1,4-dideoxy-1,4-imino-D-arabinitol are potent inhibitors of α-galactosidase and α-glucosidase, suggesting significant potential as glycosidase inhibitors (Fleet et al., 1985).
Specificity and Natural Occurrence
- Specific Inhibitors of Glucosidases : 1,4-Dideoxy-1,4-imino-D-arabinitol and its enantiomers are specific inhibitors of glucosidases, with natural occurrence as pyrrolidine alkaloids in plants like Arachniodes standishii and Angylocalyx boutiqueanus (Fleet & Smith, 1986).
Transition State Inhibitors Synthesis
- Synthesis of Transition State Inhibitors : Synthesis of various 1,4-dideoxy-1,4-imino-1-(S)-(substituted phenyl)-D-ribitols, potentially acting as transition state inhibitors for N-riboside hydrolases and transferases, has been accomplished (Furneaux et al., 1997).
Chemotherapeutic Properties
- Potential Chemotherapeutic Applications : Iminosugars like 1,4-dideoxy-1,4-imino-D-iditol, synthesized through stereocontrolled total synthesis, are studied for their promising chemotherapeutic properties against various diseases (De Angelis et al., 2020).
Glycosidase Inhibition in Fungi
- Inhibition of Fungal Enzymes : Compounds such as 1,4-dideoxy-1,4-imino-L-threitol are competitive inhibitors of Monilinia fructigena alpha-L-arabinofuranosidase III, demonstrating the ability to inhibit glycosidases in fungi (Axamawaty et al., 1990).
Anti-Cancer Activity
- Anti-Cancer Activity : Derivatives of 1,4-dideoxy-1,4-imino-D-ribitol have shown cytotoxicity towards certain cancer cells, suggesting potential in cancer treatment (Bello et al., 2011).
Mechanism of Action
Future Directions
The development of effective inhibitors of Golgi α-mannosidase II (GMII, E.C.3.2.1.114) with minimal off-target effects on phylogenetically-related lysosomal α-mannosidase (LMan, E.C.3.2.1.24) is a complex task due to the complicated structural and chemical properties of their active sites . The future direction could be the design of new selective inhibitors of GMII .
properties
IUPAC Name |
(2R,3S,4R)-2-[(1R)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSAAIWCWTCTJ-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)[C@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95189-02-9 | |
Record name | 1,4-Dideoxy-1,4-iminomannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095189029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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